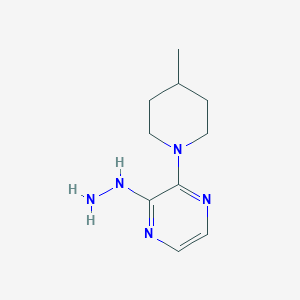
2-Hydrazinyl-3-(4-methylpiperidin-1-yl)pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-metilpiperidin-1-il)-2-hidrazinilpirazina es un compuesto heterocíclico que contiene tanto anillos de pirazina como de piperidina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(4-metilpiperidin-1-il)-2-hidrazinilpirazina típicamente implica la reacción de 2-cloropirazina con 4-metilpiperidina seguida del tratamiento con hidrato de hidracina. Las condiciones de reacción a menudo incluyen el uso de disolventes como etanol o metanol y pueden requerir calentamiento para facilitar la reacción .
Métodos de producción industrial
el enfoque general implicaría ampliar los métodos de síntesis de laboratorio, optimizar las condiciones de reacción y asegurar la pureza y el rendimiento a través de técnicas como la recristalización y la cromatografía .
Análisis De Reacciones Químicas
Tipos de reacciones
3-(4-metilpiperidin-1-il)-2-hidrazinilpirazina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo hidracina puede oxidarse para formar azidas correspondientes u otros derivados oxidados.
Reducción: El compuesto puede reducirse para formar hidrazonas u otras formas reducidas.
Sustitución: El anillo de pirazina puede sufrir reacciones de sustitución con varios electrófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan a menudo agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Se pueden utilizar electrófilos como haluros de alquilo o cloruros de acilo en condiciones básicas o ácidas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir azidas, mientras que la reducción puede producir hidrazonas .
Aplicaciones Científicas De Investigación
3-(4-metilpiperidin-1-il)-2-hidrazinilpirazina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de compuestos heterocíclicos más complejos.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como agente terapéutico en diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 3-(4-metilpiperidin-1-il)-2-hidrazinilpirazina implica su interacción con objetivos moleculares específicos. Por ejemplo, puede inhibir ciertas enzimas o interactuar con receptores celulares, lo que lleva a sus efectos biológicos observados. Las vías y los objetivos exactos aún están bajo investigación .
Comparación Con Compuestos Similares
Compuestos similares
- 2-Hidrazinilpirazina
- 3-(4-Metilpiperidin-1-il)pirazina
- 2-Cloropirazina
Singularidad
3-(4-metilpiperidin-1-il)-2-hidrazinilpirazina es única debido a la presencia de ambas funcionalidades de hidracina y piperidina, que confieren una reactividad química distinta y posibles actividades biológicas en comparación con sus análogos .
Propiedades
Fórmula molecular |
C10H17N5 |
|---|---|
Peso molecular |
207.28 g/mol |
Nombre IUPAC |
[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]hydrazine |
InChI |
InChI=1S/C10H17N5/c1-8-2-6-15(7-3-8)10-9(14-11)12-4-5-13-10/h4-5,8H,2-3,6-7,11H2,1H3,(H,12,14) |
Clave InChI |
KAEVPTQMVBZANV-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(CC1)C2=NC=CN=C2NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


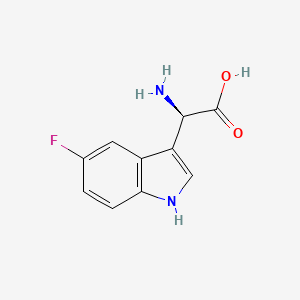


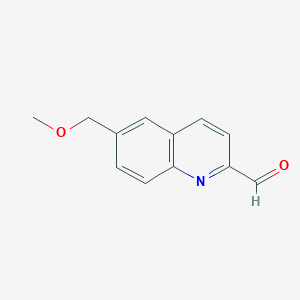

![6-Ethyl-3-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11896555.png)
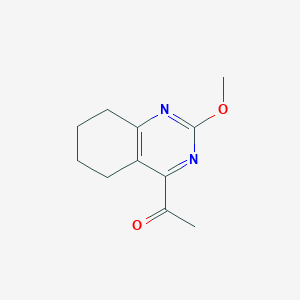
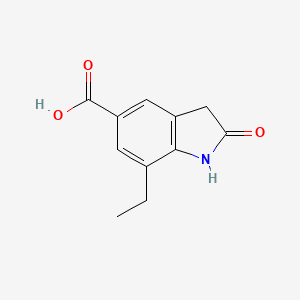
![2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B11896586.png)
![5,10-Dimethylbenzo[g]isoquinoline](/img/structure/B11896591.png)


![6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11896608.png)

